n-Nitrosopyrrolidine-d8

Catalog No.
S1787284
CAS No.
1219802-09-1
M.F
C4H8N2O
M. Wt
108.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Nitrosopyrrolidine-d8

CAS Number

1219802-09-1

Product Name

n-Nitrosopyrrolidine-d8

IUPAC Name

2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine

Molecular Formula

C4H8N2O

Molecular Weight

108.17 g/mol

InChI

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

WNYADZVDBIBLJJ-SVYQBANQSA-N

SMILES

Array

Synonyms

N-NITROSOPYRROLIDINE-D8

Canonical SMILES

C1CCN(C1)N=O

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H]

n-Nitrosopyrrolidine-d8 (NPYR-d8) is the deuterated form of n-Nitrosopyrrolidine (NPYR), a carcinogenic N-nitrosamine compound frequently detected in processed foods, water, and industrial products.[1] Its primary and critical application is as an internal standard for isotope dilution analysis in mass spectrometry-based methods, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The use of a stable, isotopically labeled standard like NPYR-d8 is the preferred and most reliable technique for accurately quantifying trace levels of NPYR, ensuring analytical methods can meet stringent regulatory limits.[1][4]

Attempting to quantify n-Nitrosopyrrolidine (NPYR) using external calibration or a non-isotopic internal standard is prone to significant inaccuracies. These methods fail to compensate for unpredictable analytical variabilities, such as analyte loss during sample preparation and matrix-induced ion suppression or enhancement during mass spectrometry analysis.[4][5] Because NPYR-d8 is chemically and physically almost identical to the native analyte, it co-elutes and experiences the same matrix effects and extraction behavior.[6] This ensures that the measured analyte-to-internal standard ratio provides a highly accurate and precise quantification, a level of reliability that is unattainable with non-labeled compounds or dissimilar internal standards, especially when analyzing complex matrices like food or biological samples at trace concentrations.[3]

Ensures Accurate Quantification by Correcting for Analytical Variability

The use of direct isotope analogues for dilution analysis ensures accurate quantification by accounting for variabilities during sample processing, extraction, and instrumental analysis.[2] In a multi-analyte study on N-nitrosamines in animal-derived foods, this approach yielded high average recoveries ranging from 80.4% to 98.5% with relative standard deviations (RSDs) between 2.41% and 12.50%, demonstrating excellent method stability and reproducibility across different matrices and concentration levels.[7]

Evidence DimensionAnalyte Recovery Rate
Target Compound Data80.4% to 98.5% recovery using deuterated internal standards for nine N-nitrosamines, including NPYR.
Comparator Or BaselineMethods without stable isotope standards, which show poor reproducibility and lower recovery rates, as noted in Chinese national standard GB 5009.26-2016.
Quantified DifferenceSignificantly improved recovery and reproducibility compared to methods like steam distillation without isotope dilution.
ConditionsAnalysis of nine N-nitrosamines in animal-derived foods at spiked levels of 0.5, 1.0, and 3.0 μg/kg using QuEChERS extraction and GC-MS/MS.[7]

Procuring this standard is essential for developing and validating robust analytical methods that produce reliable, reproducible results required for regulatory submissions and quality control.

Enables Low-Level Detection in Diverse and Complex Matrices

Methods employing isotope dilution with deuterated standards, including those for NPYR, consistently achieve very low method detection levels (MDLs). For a suite of eight N-nitrosamines, MDLs were established in the range of 0.4–4 ng/L in various aqueous matrices, including drinking water and treated effluent.[2] The use of NPYR-d8's isotopic analog allows the method to maintain this high sensitivity with only minor impact from the sample matrix, ensuring reliable detection at levels relevant to public health guidelines.[2]

Evidence DimensionMethod Detection Level (MDL)
Target Compound Data0.4–4 ng/L for a suite of eight N-nitrosamines using their corresponding deuterated internal standards.
Comparator Or BaselineAnalysis without an internal standard, which would be subject to matrix effects that can elevate the effective detection limit or produce false negatives.
Quantified DifferenceAchieves single-digit ng/L detection limits, which are critical for regulatory monitoring (e.g., WHO guideline for NDMA is 100 ng/L).[7]
ConditionsSolid phase extraction (SPE) followed by GC-EI-MS/MS analysis of drinking water and treated municipal effluent.[2]

This compound allows laboratories to meet the stringent sensitivity requirements for monitoring carcinogenic nitrosamines in environmental and food samples, which is often not possible with external standard methods.

Quantitative Analysis for Regulatory Compliance in Food Products

Ideal for use in validated GC-MS/MS or LC-MS/MS methods to quantify NPYR contamination in processed and cured meats, fish, and cheese.[2] The use of NPYR-d8 ensures the high accuracy and precision required to demonstrate compliance with food safety regulations that impose strict limits on carcinogenic nitrosamines.

Environmental Monitoring of Drinking Water and Wastewater

Essential for trace-level environmental analysis of NPYR in drinking water, surface water, and municipal or industrial effluent.[7] Isotope dilution analysis with NPYR-d8 provides the robustness needed to overcome complex environmental matrices and achieve the low detection limits (ng/L) required for human health risk assessments and water quality monitoring.

Pharmaceutical Impurity Testing

A critical tool for quantifying NPYR as a potential impurity in active pharmaceutical ingredients (APIs) and final drug products. Regulatory agencies require highly sensitive and specific methods for nitrosamine analysis, and the use of a stable isotope-labeled internal standard like NPYR-d8 is the recommended approach for achieving the necessary accuracy.[4]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

108.113876851 Da

Monoisotopic Mass

108.113876851 Da

Heavy Atom Count

7

Dates

Last modified: 08-15-2023

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